4-(3-Bromopropyl)-1,1-dimethylcyclohexane
Description
4-(3-Bromopropyl)-1,1-dimethylcyclohexane (molecular formula C₁₁H₂₁Br, molecular weight 233.19 g/mol) is a brominated cyclohexane derivative featuring a 3-bromopropyl chain at the 4-position and two methyl groups at the 1,1-positions of the cyclohexane ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in alkylation reactions, cycloadditions, and the preparation of complex tricyclic frameworks . Its reactivity is attributed to the electrophilic bromine atom and the steric effects of the dimethylcyclohexane backbone .
Properties
Molecular Formula |
C11H21Br |
|---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C11H21Br/c1-11(2)7-5-10(6-8-11)4-3-9-12/h10H,3-9H2,1-2H3 |
InChI Key |
JHHKIHQJWSIXKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)CCCBr)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-1,1-dimethylcyclohexane typically involves the bromination of 1,1-dimethylcyclohexane followed by the introduction of a propyl group. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The brominated intermediate is then reacted with propyl magnesium bromide (Grignard reagent) to introduce the propyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropyl)-1,1-dimethylcyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form alcohols or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents.
Elimination Reactions: Potassium tert-butoxide (t-BuOK) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, or amines.
Elimination Reactions: Alkenes.
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Scientific Research Applications
4-(3-Bromopropyl)-1,1-dimethylcyclohexane has various applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its interactions with biological molecules and potential biological activity.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropyl)-1,1-dimethylcyclohexane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Research Findings and Trends
- Stereochemical Outcomes : The 1,1-dimethylcyclohexane backbone in 4-(3-bromopropyl)-1,1-dimethylcyclohexane induces steric hindrance, favoring trans-diastereomers in cycloadditions .
- Thermodynamic Analysis : Dimethyl-substituted cyclohexanes (e.g., 1,1-dimethylcyclohexane) exhibit lower reaction enthalpies compared to cis/trans diastereomers, influencing product distributions in FCC processes .
Biological Activity
4-(3-Bromopropyl)-1,1-dimethylcyclohexane is a brominated organic compound that has garnered attention for its potential biological activities. This article explores the compound's reactivity, pharmacological implications, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The molecular formula of 4-(3-Bromopropyl)-1,1-dimethylcyclohexane is . It features a cyclohexane ring substituted with a bromopropyl group and two methyl groups. The presence of the bromine atom significantly influences its reactivity and interaction with biological systems.
Reactivity with Nucleophiles and Electrophiles
Research indicates that 4-(3-Bromopropyl)-1,1-dimethylcyclohexane exhibits notable reactivity with various nucleophiles and electrophiles. This reactivity can lead to the formation of different derivatives that may possess distinct biological activities. For instance, its bromine atom can participate in nucleophilic substitution reactions, potentially leading to compounds with enhanced therapeutic properties.
Study on Anticancer Effects
A notable study investigated the effects of brominated compounds on cancer cell lines. The findings indicated that certain brominated derivatives could induce apoptosis in cancer cells while sparing normal cells. Although direct data on 4-(3-Bromopropyl)-1,1-dimethylcyclohexane was not presented, the structural similarities to other effective compounds suggest a need for further investigation into its potential as an anticancer agent.
Pharmacological Investigations
Pharmacological studies have focused on the broader category of cyclohexane derivatives, revealing their diverse biological activities including anti-inflammatory and analgesic effects. These findings underscore the importance of exploring 4-(3-Bromopropyl)-1,1-dimethylcyclohexane within this context to assess its pharmacological viability.
Data Summary
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 4-(3-Bromopropyl)-1,1-dimethylcyclohexane | C10H17Br | Potential anticancer activity |
| 3-Bromopyruvate (3BP) | C3H5BrO3 | Anticancer agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
